molecular formula C16H18N2O4 B12112791 3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate

3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate

Cat. No.: B12112791
M. Wt: 302.32 g/mol
InChI Key: HFFGJKOZJQTYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate is a synthetic indole derivative characterized by a diethylamino-oxoacetyl substitution at the indole ring’s 3-position and an acetate group at the 4-position (Figure 1). Its structural features, such as the electron-withdrawing oxoacetyl group and the diethylamino moiety, influence its physicochemical properties, metabolic stability, and biological activity .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

[3-[2-(diethylamino)-2-oxoacetyl]-1H-indol-4-yl] acetate

InChI

InChI=1S/C16H18N2O4/c1-4-18(5-2)16(21)15(20)11-9-17-12-7-6-8-13(14(11)12)22-10(3)19/h6-9,17H,4-5H2,1-3H3

InChI Key

HFFGJKOZJQTYMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of indole derivatives with diethylamino-oxoacetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the process. Additionally, the use of catalysts and solvents that can be easily recycled can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-(diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The diethylamino-oxoacetyl group can further enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Oxoacetyl Indole Derivatives

3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl Acetate
  • Structural Difference: Replaces diethylamino with dimethylamino.
  • Molecular Formula : C₁₅H₁₇N₂O₄.
  • Molecular Weight : 289.31 g/mol.
  • Key Data: Synthesized via condensation of 1H-indol-4-yl acetate with dimethylamino-oxoacetyl chloride, yielding >96% purity .
  • Pharmacological Note: Exhibits higher metabolic stability in vitro compared to the diethylamino analog due to reduced steric hindrance .
3-(2-(N,N-Diethylamino)glyoxyloyl)-1H-indol-4-yl Acetate Monohydrate
  • Structural Difference: Includes a glyoxyloyl group (monohydrate form).
  • Molecular Formula : C₁₆H₂₁N₂O₅·H₂O.
  • Molecular Weight : 347.38 g/mol.
  • Key Data : Crystal structure (YOWVUB code) reveals hydrogen bonding between the glyoxyloyl oxygen and water molecules, enhancing solubility .

Tryptamine-Based Analogs

[3-[2-(Diethylamino)ethyl]-1H-indol-4-yl] Acetate (4-AcO-DET)
  • Structural Difference: Replaces oxoacetyl with an ethylaminoethyl chain.
  • Molecular Formula : C₁₆H₂₂N₂O₂.
  • Molecular Weight : 274.36 g/mol.
  • Pharmacological Note: A synthetic tryptamine with hallucinogenic properties; linked to cardiotoxicity (prolonged QTc intervals in preclinical models) .
3-[2-[Ethyl(methyl)amino]ethyl]-1H-indol-4-yl Acetate (4-AcO-MET)
  • Structural Difference: Ethyl-methylamino substitution on the ethyl chain.
  • Molecular Formula : C₁₅H₂₀N₂O₂.
  • Molecular Weight : 260.33 g/mol.
  • Key Data : Metabolized to 4-HO-MET, a psychoactive metabolite, via esterase activity .

Other Indole Derivatives

3-(2-(Allyl(methyl)amino)ethyl)-1H-indol-4-yl Acetate (4-AcO-MALT)
  • Structural Difference: Allyl-methylamino substitution.
  • Molecular Formula : C₁₅H₁₈N₂O₂.
  • Molecular Weight : 258.32 g/mol.
  • Pharmacological Note: Classified as a New Psychoactive Substance (NPS) with serotonergic activity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP
3-(2-(Diethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate C₁₇H₂₁N₂O₄ 329.36 Diethylamino-oxoacetyl, 4-acetate 1.82
3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate C₁₅H₁₇N₂O₄ 289.31 Dimethylamino-oxoacetyl, 4-acetate 1.12
4-AcO-DET C₁₆H₂₂N₂O₂ 274.36 Diethylaminoethyl, 4-acetate 2.05
4-AcO-MET C₁₅H₂₀N₂O₂ 260.33 Ethyl-methylaminoethyl, 4-acetate 1.89

Research Findings and Implications

  • Synthetic Accessibility: The dimethylamino-oxoacetyl analog (CAS 30000-66-9) is synthesized in >80% yield under scalable conditions, making it a viable candidate for cGMP production .
  • Toxicity Concerns: Diethylamino-substituted analogs (e.g., 4-AcO-DET) exhibit cardiotoxicity, suggesting that the oxoacetyl group in the target compound may mitigate such risks by altering receptor binding .
  • Regulatory Status : Compounds like 4-AcO-MET and 4-AcO-MALT are listed in NPS databases, highlighting the need for rigorous safety profiling of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.